molecular formula C12H14N2O2 B13158006 5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Katalognummer: B13158006
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: RQJIEBXOJJQQTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a nitrogen-containing heterocyclic compound with a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of cyclopentanone with an appropriate indole derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5’ position.

Industrial Production Methods

Industrial production of 5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also allows the compound to interact with specific proteins and enzymes, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]
  • Spiroindole derivatives
  • Spirooxindole derivatives

Uniqueness

5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure and the presence of the nitro group at the 5’ position. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

5-nitrospiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C12H14N2O2/c15-14(16)9-3-4-11-10(7-9)12(8-13-11)5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2

InChI-Schlüssel

RQJIEBXOJJQQTL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.